molecular formula C7H13ClN2 B13488382 methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride

methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride

Cat. No.: B13488382
M. Wt: 160.64 g/mol
InChI Key: QWWAQMGPAZRPPR-UHFFFAOYSA-N
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Description

Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride is a chemical compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or alkyl halides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrole compounds.

Scientific Research Applications

Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrrole: A simpler analog that lacks the methylamine group.

    N-Methylpyrrole: Another analog with a different substitution pattern on the pyrrole ring.

    1-Methyl-2-pyrrolidinone: A structurally related compound with a different ring system.

Uniqueness

Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H13ClN2

Molecular Weight

160.64 g/mol

IUPAC Name

N-methyl-1-(1-methylpyrrol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H12N2.ClH/c1-8-5-7-3-4-9(2)6-7;/h3-4,6,8H,5H2,1-2H3;1H

InChI Key

QWWAQMGPAZRPPR-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(C=C1)C.Cl

Origin of Product

United States

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